molecular formula C10H11NO4 B8719989 m-Nitrophenethyl acetate CAS No. 68527-46-8

m-Nitrophenethyl acetate

Cat. No.: B8719989
CAS No.: 68527-46-8
M. Wt: 209.20 g/mol
InChI Key: DHCRSUDNZBCHMQ-UHFFFAOYSA-N
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Description

m-Nitrophenethyl acetate (CAS: Not explicitly provided in evidence) is an aromatic ester derivative characterized by a nitro group (-NO₂) in the meta position of the phenyl ring and an acetyloxy (-OAc) group attached to the phenethyl backbone. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to the electron-withdrawing nitro group, which influences reactivity, stability, and intermolecular interactions.

Properties

CAS No.

68527-46-8

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-(3-nitrophenyl)ethyl acetate

InChI

InChI=1S/C10H11NO4/c1-8(12)15-6-5-9-3-2-4-10(7-9)11(13)14/h2-4,7H,5-6H2,1H3

InChI Key

DHCRSUDNZBCHMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Reduction Reactions

The nitro group in m-nitrophenethyl acetate undergoes selective reduction under catalytic conditions. Recent advances in iron-catalyzed reductions demonstrate efficient conversion to primary amines:

  • Catalytic System : [Fe(salen)2_{2}]-μ-oxo complexes with pinacol borane (HBpin) or phenyl silane (H3_{3}SiPh) as reductants achieve nitro-to-amine conversion at room temperature .

  • Chemoselectivity : H3_{3}SiPh selectively reduces the nitro group while preserving ester functionality, avoiding over-reduction to alcohol derivatives .

  • Mechanistic Pathway : Reduction proceeds via a nitroso intermediate (Ar-NO) and an iron hydride species, confirmed by EPR and kinetic studies .

Table 1: Reduction Conditions and Outcomes

ReductantCatalyst LoadingTemperatureProductYield (%)
HBpin0.5 mol %25°Cm-Aminophenethyl acetate~85
H3_{3}SiPh1 mol %25°Cm-Aminophenethyl acetate~72

Hydrolysis Reactions

The ester bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding m-nitrophenylethanol and acetic acid:

  • Basic Hydrolysis : Sodium hydroxide (0.1–1 M) accelerates ester cleavage via nucleophilic acyl substitution, with second-order rate constants (kOHk_{OH^-}) dependent on solvent polarity .

  • Acidic Hydrolysis : Sulfuric acid (pH < 3) promotes protonation of the carbonyl oxygen, facilitating slower ester hydrolysis.

  • Micellar Effects : Cationic surfactants (e.g., CTAB) enhance hydrolysis rates by stabilizing transition states through hydrophobic interactions .

Table 2: Hydrolysis Kinetics in Aqueous Media

ConditionpHkobsk_{\text{obs}} (s1^{-1})Half-life (min)
0.5 M NaOH132.1×1032.1 \times 10^{-3} 5.5
0.1 M H2_{2}SO4_{4}14.7×1054.7 \times 10^{-5}245

Nucleophilic Substitution Reactions

The meta-nitro group directs electrophilic and nucleophilic aromatic substitution reactions:

  • Aromatic Substitution : Limited reactivity due to the deactivating nitro group, but strong nucleophiles (e.g., methoxide) can displace nitro under harsh conditions (100°C, DMF) .

  • Ester Group Reactivity : The acetate moiety participates in transesterification with alcohols (e.g., methanol) under acid catalysis, forming methyl acetate and m-nitrophenylethanol.

Comparative Reactivity :

  • Ortho vs. Meta Isomers : o-Nitrophenethyl acetate shows higher substitution rates due to steric acceleration, whereas the meta isomer’s electronic effects dominate .

  • Para Isomers : p-Nitrophenyl acetate exhibits faster hydrolysis due to better leaving-group activation .

Enzymatic Cleavage

This compound serves as a substrate for esterases and lipases, though less commonly than its para isomer:

  • Carboxylesterases : Catalyze hydrolysis at rates 10–100× slower than p-nitrophenyl acetate, as measured by spectrophotometric assays .

  • Industrial Applications : Used in biocatalytic studies to probe enzyme active-site flexibility and substrate specificity .

Comparative Analysis with Structural Analogues

PropertyThis compoundo-Nitrophenethyl Acetatep-Nitrophenethyl Acetate
Reduction Rate (kred_{\text{red}})Moderate SlowFast
Hydrolysis Rate (kOH_{\text{OH}^-})2.1×1032.1 \times 10^{-3} 3.8×1033.8 \times 10^{-3}8.9×1038.9 \times 10^{-3}
Substitution ReactivityLow HighModerate

Mechanistic Insights

  • Reduction : Iron hydride intermediates facilitate sequential electron-proton transfers, bypassing azoxy/azo byproducts .

  • Hydrolysis : Transition-state stabilization in micelles involves partial inclusion of the nitroaryl group within surfactant aggregates .

  • Solvent Effects : Acetonitrile-water mixtures alter reactivity trends, with α-effect nucleophiles showing reduced activity in >40% MeCN .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Compound Name CAS Number Molecular Formula Substituent Positions Key Applications/Reactivity Reference
p-Nitrophenyl acetate 830-03-5 C₈H₇NO₄ Para-nitro, acetyloxy Enzymatic assay substrate (esterase activity)
3-Methyl-2-nitrophenyl acetate 1064779-59-4 C₉H₉NO₄ Ortho-nitro, meta-methyl Intermediate in agrochemical synthesis
4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide Not provided C₁₄H₁₁FN₂O₄ Para-nitro, ortho-fluoro Pharmaceutical intermediates
1-(2-Amino-6-nitrophenyl)ethanone 56515-63-0 C₈H₈N₂O₃ Ortho-amino, para-nitro Potential precursor for dyes/ligands
Key Observations:

Substituent Effects :

  • The meta-nitro group in m-nitrophenethyl acetate likely enhances electrophilicity compared to para-substituted analogs like p-nitrophenyl acetate. This positional difference affects solubility and reactivity in nucleophilic substitution or hydrolysis reactions .
  • Ortho-substituents (e.g., methyl in 3-methyl-2-nitrophenyl acetate) introduce steric hindrance, reducing reaction rates in ester hydrolysis compared to meta- or para-substituted derivatives .

Reactivity in Assays: p-Nitrophenyl acetate is widely used as a chromogenic substrate in enzymatic assays (e.g., esterase activity) due to its rapid hydrolysis to p-nitrophenol, detectable at 405 nm . This compound may exhibit slower hydrolysis kinetics due to reduced resonance stabilization of the nitro group in the meta position.

1-(2-Amino-6-nitrophenyl)ethanone highlights the role of amino-nitro interplay in electronic tuning for coordination chemistry or photophysical applications .

Physicochemical Properties

While direct data on this compound is sparse, inferences can be drawn from related compounds:

  • Solubility: Nitro groups generally reduce solubility in polar solvents. Ethyl acetate (a common solvent in reactions involving nitrophenols) is used in catalytic hydrogenation of 4-nitrophenol, suggesting this compound may also exhibit moderate solubility in ethyl acetate .
  • Stability : Meta-substituted nitro compounds are typically less prone to photodegradation compared to ortho/para isomers due to reduced conjugation with the aromatic ring.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for m-nitrophenethyl acetate, and how do reaction conditions influence yield?

  • Methodology :

  • Nitration-Acetylation Sequence : Begin with phenethyl alcohol. Perform nitration at the meta position using a mixture of nitric and sulfuric acids (controlled temperature: 0–5°C to avoid di-nitration). Follow with acetylation using acetic anhydride and a catalyst (e.g., pyridine) under reflux. Monitor intermediates via TLC .
  • Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to minimize hydrolysis. Ethyl acetate (boiling point ~77°C) is effective for purification via fractional distillation .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of phenethyl alcohol to acetic anhydride) and reaction time (4–6 hours). Characterize purity via melting point and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?

  • Methodology :

  • NMR Analysis : Compare aromatic proton splitting patterns in 1H^1H-NMR (meta substitution shows a triplet-of-triplets near δ 7.5–8.0 ppm). Confirm acetate methyl protons at δ 2.0–2.1 ppm. Use 13C^{13}C-NMR to verify the carbonyl carbon at ~170 ppm .
  • IR Cross-Validation : Look for ester C=O stretch at ~1740 cm1^{-1} and nitro group asymmetric stretching at ~1520 cm1^{-1}. Discrepancies may arise from solvent residues; repurify via recrystallization (ethanol/water) and reanalyze .

Q. What purification techniques are most effective for isolating this compound from byproducts?

  • Methodology :

  • Liquid-Liquid Extraction : Separate unreacted starting materials using ethyl acetate and sodium bicarbonate (removes acidic impurities).
  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 7:3). Monitor fractions via UV-Vis at 270 nm (nitroaromatic absorbance) .
  • Crystallization : Recrystallize from ethanol to remove polymeric byproducts. Validate purity via GC-MS (EI mode, m/z 195 for molecular ion) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict sites for nucleophilic attack. Compare activation energies for acetate vs. nitro group displacement .
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS. Correlate with experimental kinetic data (e.g., rate constants from 1H^1H-NMR monitoring) .

Q. What mechanistic insights explain contradictory data in catalytic hydrogenation of this compound?

  • Methodology :

  • In Situ Spectroscopy : Use ATR-FTIR to detect intermediates (e.g., nitroso or hydroxylamine species) during hydrogenation with Pd/C.
  • Isotopic Labeling : Replace H2H_2 with D2D_2 to track deuterium incorporation (GC-MS analysis). Resolve conflicting reduction pathways (e.g., nitro → amine vs. partial reduction) .
  • Surface Adsorption Studies : Perform XPS on spent catalysts to identify poisoning mechanisms (e.g., sulfur from nitro group decomposition) .

Q. How do steric and electronic effects influence the stability of this compound under hydrolytic conditions?

  • Methodology :

  • Kinetic Studies : Monitor hydrolysis (pH 1–14) via UV-Vis at 270 nm. Fit data to pseudo-first-order kinetics; calculate activation energy via Arrhenius plots.
  • Steric Maps : Generate 3D electrostatic potential maps (MEP) using Gaussian to visualize electron-deficient regions (nitro group) and steric hindrance from the acetate .
  • Comparative Analysis : Contrast hydrolysis rates with ortho/para isomers to isolate electronic vs. steric contributions .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 85–92°C) for this compound?

  • Methodology :

  • Purity Assessment : Reanalyze samples via DSC to detect eutectic mixtures. Use elemental analysis (C, H, N) to confirm stoichiometry.
  • Polymorphism Screening : Recrystallize from multiple solvents (e.g., ethanol, toluene) and compare XRD patterns.
  • Literature Audit : Cross-reference synthesis protocols; impurities from incomplete nitration (e.g., residual ortho isomers) may skew results .

Methodological Best Practices

  • Characterization : Always combine NMR, IR, and mass spectrometry for structural confirmation .
  • Reproducibility : Document solvent grades, catalyst batches, and purification steps in detail .
  • Data Reporting : Include error margins for kinetic studies and raw spectral data in supplementary materials .

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